5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone
Overview
Description
The synthesis and study of complex organic molecules like "5'-Acetamido-2-acetoxy-4-dimethylamino-2'-methoxycarbonyl-benzophenone" contribute significantly to the fields of organic chemistry and materials science. These compounds often feature in the development of new pharmaceuticals, materials, and chemical processes due to their unique properties.
Synthesis Analysis
The synthesis of complex benzophenone derivatives often involves multi-step organic reactions, starting from simpler precursors like acetoacetic esters or benzaldehyde derivatives. For instance, compounds related to the query have been synthesized through reactions involving acetylation, demethylation, and sulfonation steps to introduce the necessary functional groups onto the benzophenone scaffold (Ning-ren, 2011).
Scientific Research Applications
Photolytic Degradation and Toxicity Assessment
The compound 5'-acetamido-2'-acetoxy-2-hydroxybenzophenone, a photoproduct of benorylate, was studied for its photolytic degradation and potential toxic effects on cultured hepatocytes. It was found that neither this compound nor its isomeric form showed significant toxic effects on liver cells in culture, despite undergoing rapid transacylation (Castell et al., 1987).
Synthesis of Heterocyclic Systems
Research has shown the utility of related acetamido compounds in the synthesis of heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones and benzopyran-2-ones, indicating their significance in synthetic organic chemistry (Selič et al., 1997).
Migration of Photoinitiators in Food Packaging
Studies have investigated the migration of photoinitiators, including benzophenone derivatives, from printing inks and cardboard into packaged food. This research highlights the importance of understanding the migration behavior of such compounds for food safety considerations (Van den Houwe et al., 2016).
Removal of Benzophenone Derivatives from Water
The development of tertiary amine-functionalized adsorption resins for the removal of benzophenone derivatives from water demonstrates the environmental applications of these compounds. The study presents an environmentally friendly one-step fabrication method for these resins, showing the potential for cleaner production and pollution risk reduction (Zhou et al., 2018).
properties
IUPAC Name |
methyl 4-acetamido-2-[2-acetyloxy-4-(dimethylamino)benzoyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-12(24)22-14-6-8-16(21(27)28-5)18(10-14)20(26)17-9-7-15(23(3)4)11-19(17)29-13(2)25/h6-11H,1-5H3,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQPQGQNOKOAAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)C2=C(C=C(C=C2)N(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405361 | |
Record name | Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
351421-18-6 | |
Record name | Methyl 4-acetamido-2-[2-(acetyloxy)-4-(dimethylamino)benzoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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